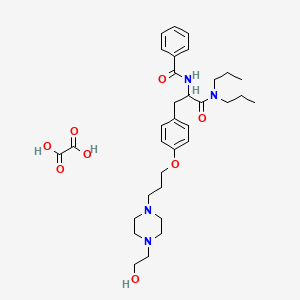
Hydrocinnamamide, alpha-(benzoylamino)-N,N-dipropyl-4-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propoxy)-, oxalate, (+-)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrocinnamamide, alpha-(benzoylamino)-N,N-dipropyl-4-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propoxy)-, oxalate, (±)- is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
The synthesis of Hydrocinnamamide, alpha-(benzoylamino)-N,N-dipropyl-4-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propoxy)-, oxalate, (±)- involves several stepsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium or platinum.
Substitution: Nucleophilic substitution reactions can occur at the piperazinyl or propoxy groups using reagents like alkyl halides.
Hydrolysis: The oxalate group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol
Scientific Research Applications
Hydrocinnamamide, alpha-(benzoylamino)-N,N-dipropyl-4-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propoxy)-, oxalate, (±)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoylamino group may play a role in binding to the active site of an enzyme, while the piperazinyl and propoxy groups can enhance the compound’s solubility and bioavailability. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds include other hydrocinnamamide derivatives and piperazine-containing molecules. Compared to these, Hydrocinnamamide, alpha-(benzoylamino)-N,N-dipropyl-4-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propoxy)-, oxalate, (±)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds are:
- Benzofuran derivatives
- Imidazole derivatives
- Piperazine derivatives .
Properties
CAS No. |
57327-80-7 |
|---|---|
Molecular Formula |
C33H48N4O8 |
Molecular Weight |
628.8 g/mol |
IUPAC Name |
N-[1-(dipropylamino)-3-[4-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propoxy]phenyl]-1-oxopropan-2-yl]benzamide;oxalic acid |
InChI |
InChI=1S/C31H46N4O4.C2H2O4/c1-3-15-35(16-4-2)31(38)29(32-30(37)27-9-6-5-7-10-27)25-26-11-13-28(14-12-26)39-24-8-17-33-18-20-34(21-19-33)22-23-36;3-1(4)2(5)6/h5-7,9-14,29,36H,3-4,8,15-25H2,1-2H3,(H,32,37);(H,3,4)(H,5,6) |
InChI Key |
GKAKYWQREHNALZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)C(CC1=CC=C(C=C1)OCCCN2CCN(CC2)CCO)NC(=O)C3=CC=CC=C3.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Ethenyl-3-[2-(ethenyloxy)ethoxy]benzene](/img/structure/B14622113.png)
![2,5-Piperazinedione, 3-[(1S)-1-methylpropyl]-, (3S)-](/img/structure/B14622120.png)
![2H-Furo[3,4-b]pyran-4,5(3H,7H)-dione, 2,2-dimethyl-](/img/structure/B14622121.png)

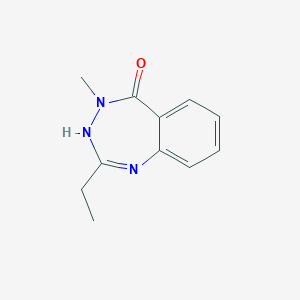



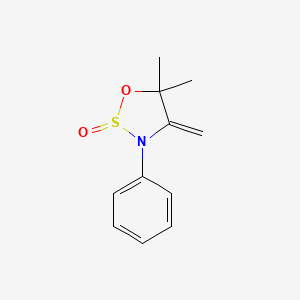
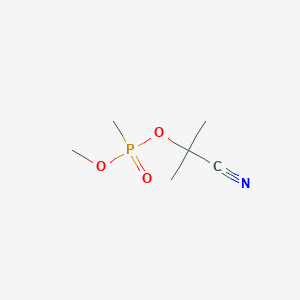
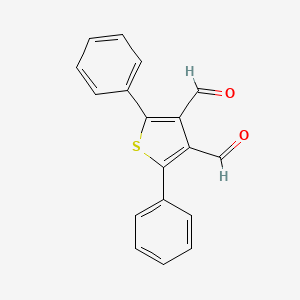
![[(1,3,5-Triazin-2-yl)amino]methanol](/img/structure/B14622181.png)

![4-[(Butan-2-yl)oxy]-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate](/img/structure/B14622195.png)
